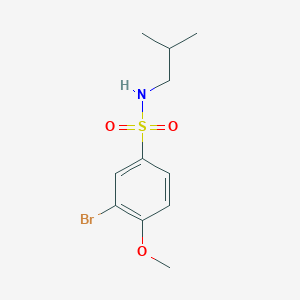![molecular formula C18H20N2O3 B5649675 3-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5649675.png)
3-ethoxy-N-[3-(propionylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including 3-ethoxy-N-[3-(propionylamino)phenyl]benzamide, involves various chemical reactions, such as condensation, esterification, and amidation. For instance, N-(3-hydroxyphenyl) benzamide was synthesized through the condensation of 3-hydroxyaniline with benzoyl chloride in aqueous medium, a process that can be adapted for the synthesis of similar compounds (Abbasi et al., 2014). Furthermore, the practical synthesis of related benzamide derivatives highlights the diverse methodologies available for creating these compounds, involving steps like Suzuki−Miyaura reactions and Claisen type reactions (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is critical for understanding their chemical behavior and potential applications. X-ray diffraction analysis and density functional theory (DFT) calculations have been used to analyze the molecular geometry, vibrational frequencies, and electronic properties of similar compounds. For example, a study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide revealed detailed insights into its crystalline structure and electronic properties through X-ray diffraction and DFT calculations (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that influence their chemical and physical properties. These reactions include acylation, cyclization, and the formation of hydrogen bonds. A study on the rhodium-catalyzed oxidative acylation of secondary benzamides highlighted the synthesis of 3-hydroxyisoindolin-1-one derivatives through sp(2) C-H bond activation followed by intramolecular cyclization (Sharma et al., 2012).
Physical Properties Analysis
The physical properties of 3-ethoxy-N-[3-(propionylamino)phenyl]benzamide, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. Studies on related compounds have demonstrated how modifications in the molecular structure can affect these properties. For example, the synthesis of aromatic polyamides with pendant groups has shown that these modifications can significantly impact solubility and film-forming abilities, which are important for various applications (Kang et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, stability, and antioxidant properties, are crucial for their potential applications. The antioxidant properties of similar compounds have been evaluated using theoretical calculations and experimental tests, providing insights into their reactivity and potential use in various fields (Demir et al., 2015).
Propriétés
IUPAC Name |
3-ethoxy-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-8-6-9-15(12-14)20-18(22)13-7-5-10-16(11-13)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBJPJQPKGURSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[3-(propanoylamino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(methoxyacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5649605.png)
![3,8-di-(2E)-but-2-en-1-yl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5649621.png)
![6-methoxy-2-(4-methoxybenzylidene)benzo[de]chromen-3(2H)-one](/img/structure/B5649633.png)
![2-(2-fluorobenzyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5649634.png)
![N-{4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B5649638.png)

![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5649644.png)
![2-(3-methylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5649653.png)
![3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5649661.png)

![3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B5649688.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5649690.png)
![2-[1-(2-fluorophenyl)-5-(2-methoxypyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5649704.png)
